molecular formula C24H17FN4O2 B6493084 N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)naphthalene-2-carboxamide CAS No. 955618-96-9

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)naphthalene-2-carboxamide

Cat. No.: B6493084
CAS No.: 955618-96-9
M. Wt: 412.4 g/mol
InChI Key: VMULCFJQBVSRSW-UHFFFAOYSA-N
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Description

This compound features a naphthalene-2-carboxamide scaffold linked to a substituted phenyl group bearing a 6-methoxyimidazo[1,2-b]pyridazin-2-yl moiety and a fluorine atom at the 2-position. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition or modulation of protein-protein interactions. The methoxy substituent on the pyridazine ring may improve solubility, while the fluorine atom on the phenyl ring could influence electronic properties and metabolic stability .

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2/c1-31-23-11-10-22-26-21(14-29(22)28-23)17-8-9-19(25)20(13-17)27-24(30)18-7-6-15-4-2-3-5-16(15)12-18/h2-14H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMULCFJQBVSRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The following compounds share the imidazo[1,2-b]pyridazine or related heterocyclic cores but differ in substituents and appended groups, leading to distinct physicochemical and pharmacological profiles:

Compound ID & Name Key Structural Features Potential Implications Source
Target Compound - Naphthalene-2-carboxamide
- 2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl
- High lipophilicity (naphthalene)
- Moderate solubility (methoxy)
- Metabolic stability (fluorine)
1383619-76-8
(N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide)
- Pivalamide group
- Trifluoromethylphenyl substituent
- Enhanced metabolic stability (pivalamide, trifluoromethyl)
- Increased steric bulk may reduce off-target interactions
- Potential for prolonged half-life
1005783-52-7
(N-(2-fluoro-5-{[2-(glycoloylamino)imidazo[1,2-b]pyridazin-6-yl]oxy}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide)
- Glycoloylamino group
- Pyrazole carboxamide
- Improved solubility (glycoloylamino)
- Pyrazole may enhance hydrogen bonding
- Reduced lipophilicity vs. naphthalene
946217-68-1
(N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide)
- Cyclopentanecarboxamide
- Chloro substituent
- Moderate lipophilicity (cyclopentane)
- Chloro may increase binding affinity in halogen-rich pockets
- Potential for higher metabolic clearance vs. trifluoromethyl
1227207-29-5
(N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide)
- Benzothiophene carboxamide
- Methylpyrrolidinyl-pyridazine hybrid
- Benzothiophene enhances π-π stacking
- Methylpyrrolidine improves solubility and bioavailability
- Complex structure may limit synthetic accessibility

Substituent-Driven Pharmacological Profiles

  • Fluoro vs. Chloro Substituents: The target compound’s 2-fluoro group (vs. Chloro substituents, however, may offer stronger halogen bonding in target binding sites .
  • Naphthalene vs. Cyclopentane/Trifluoromethyl Groups :
    The naphthalene moiety in the target compound provides extended aromaticity for hydrophobic interactions, whereas cyclopentane (in 946217-68-1 ) and trifluoromethyl (in 1383619-76-8 ) groups balance lipophilicity and metabolic resistance.

  • Methoxy vs. Glycoloylamino Modifications: The glycoloylamino group in 1005783-52-7 introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the methoxy group in the target compound .

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